Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester
CAS No.: 101913-74-0
Cat. No.: VC20778162
Molecular Formula: C16H29NO3
Molecular Weight: 283.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101913-74-0 |
---|---|
Molecular Formula | C16H29NO3 |
Molecular Weight | 283.41 g/mol |
IUPAC Name | (4-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
Standard InChI | InChI=1S/C16H29NO3/c1-5-6-7-8-16(19,13(2)3)14(18)20-15(4)9-11-17-12-10-15/h17,19H,2,5-12H2,1,3-4H3 |
Standard InChI Key | ZMDBBSNFEBRSQV-UHFFFAOYSA-N |
SMILES | CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |
Canonical SMILES | CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O |
Chemical Identity and Structure
Basic Information
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester, also known by its IUPAC name (4-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate, is an organic compound featuring a piperidine ring connected through an ester linkage to a modified heptanoic acid residue. The compound has a molecular formula of C16H29NO3 and a molecular weight of 283.41 g/mol. The structure contains several important functional groups, including an ester linkage, a tertiary alcohol, a piperidine ring with methyl substitution, and an isopropenyl group, all contributing to its chemical properties and potential reactivity patterns.
Chemical Identifiers
The compound is registered with CAS number 101913-74-0, which provides a unique identifier in chemical databases and literature. Additionally, the compound can be identified through its standardized chemical notations, including InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) strings, which encode its structural information in a machine-readable format. These identifiers facilitate the unambiguous identification of this compound across various chemical databases and information systems.
Property | Value |
---|---|
CAS Number | 101913-74-0 |
Molecular Formula | C16H29NO3 |
Molecular Weight | 283.41 g/mol |
IUPAC Name | (4-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI | InChI=1S/C16H29NO3/c1-5-6-7-8-16(19,13(2)3)14(18)20-15(4)9-11-17-12-10-15/h17,19H,2,5-12H2,1,3-4H3 |
SMILES | CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |
Canonical SMILES | CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O |
PubChem Compound ID | 59086 |
Structural Analysis and Chemical Properties
Structural Features
Comparison with Related Compounds
Structural Relationship to Quinuclidinyl Analog
Significance of Structural Differences
The structural differences between these related compounds, particularly in their heterocyclic components, could lead to significant variations in their chemical behavior and potential biological activities. The quinuclidinyl moiety in the related compound features a rigid bicyclic structure, while the piperidine ring in our target compound offers greater conformational flexibility. Additionally, the position of the ester linkage differs between the two structures, which could affect their reactivity and potential biological interactions.
These structural differences highlight the importance of precise chemical structure in determining a compound's properties and potential applications. They also suggest that these compounds might belong to a broader family of structurally related esters with varying heterocyclic components, potentially synthesized for specific research purposes or pharmaceutical applications.
Analytical Considerations
Identification and Characterization Methods
Standard analytical techniques for identifying and characterizing Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester would likely include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). NMR would provide valuable information about the hydrogen and carbon environments within the molecule, while IR spectroscopy would help confirm the presence of functional groups such as the hydroxyl, ester, and alkene moieties. Mass spectrometry would provide information about the molecular weight and fragmentation pattern, aiding in structural confirmation.
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